N-(3,4-dimethoxyphenethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 4-hydroxy-2-pyrone derivative.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a benzyl halide with a fluorine atom, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Attachment of the Dimethoxyphenethyl Group: This step can be achieved through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale equipment designed for high-throughput synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It can be used as a building block for the synthesis of novel materials with specific electronic or optical properties.
Pharmacology: Research focuses on its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide: Lacks the fluorobenzyl group, which may affect its biological activity and chemical properties.
N-(3,4-dimethoxyphenethyl)-5-((4-chlorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Uniqueness
N-(3,4-dimethoxyphenethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is unique due to the presence of both the dimethoxyphenethyl and fluorobenzyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO6/c1-28-19-8-5-15(11-20(19)29-2)9-10-25-23(27)21-12-18(26)22(14-31-21)30-13-16-3-6-17(24)7-4-16/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZQZPHGYMRSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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